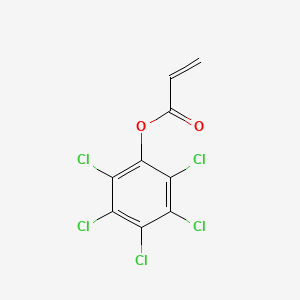

Pentachlorophenyl acrylate

Description

Properties

CAS No. |

4513-43-3 |

|---|---|

Molecular Formula |

C9H3Cl5O2 |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

(2,3,4,5,6-pentachlorophenyl) prop-2-enoate |

InChI |

InChI=1S/C9H3Cl5O2/c1-2-3(15)16-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1H2 |

InChI Key |

KWQJKAHZHOILKK-UHFFFAOYSA-N |

SMILES |

C=CC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

C=CC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Copolymerization

PCPA is synthesized through the reaction of pentachlorophenol with acrylic acids, utilizing N,N’-dicyclohexylcarbodiimide (DCC) as a condensing agent. This method allows for the introduction of chlorinated groups into the acrylate backbone, enhancing its reactivity and potential applications in polymerization processes. The copolymerization of PCPA with pentaerythritol tetraacrylate (PETA) has been studied extensively, revealing that these chlorinated acrylates can form stable foams suitable for various applications, including inertial confinement fusion (ICF) targets and laser-driven plasma physics experiments .

Table 1: Synthesis Results of PCPA Monomers

| Monomer | Yield (%) | Reaction Conditions |

|---|---|---|

| PCPA | 70-78 | DCC in ethyl acetate |

Material Science

PCPA-based materials have been developed for use in foams that are utilized in ICF and laser experiments. The incorporation of chlorine into the foam structure not only enhances mechanical strength but also promotes early gelation, which is critical for maintaining structural integrity during high-energy applications . The ability to produce foams via supercritical carbon dioxide drying offers an environmentally friendly alternative to traditional drying methods, preserving the network structure without compromising the material's properties.

Biocidal Coatings

Research has demonstrated that copolymers containing low concentrations of PCPA exhibit biocidal properties. These coatings have been tested using accelerated growth agar dish methods, showing effectiveness against various microbial strains. This application highlights the potential for PCPA in developing antimicrobial surfaces for medical devices and environmental applications .

Functionalized Polymers

PCPA serves as a precursor for creating functionalized polymer systems through post-polymerization modification techniques. For instance, polymers containing pentafluorophenyl groups can be modified with primary amines to yield materials with tailored functionalities. This versatility allows for the development of stimuli-responsive coatings and bio-functional membranes .

Environmental Applications

The environmental impact of PCPA has been assessed through studies on its degradation and release characteristics when used in coatings. The release of tin compounds from organotin polymers derived from PCPA was evaluated in aqueous media, indicating potential environmental concerns related to leaching .

Case Study 1: Inertial Confinement Fusion Targets

In a study focusing on ICF, PCPA-based foams were synthesized and tested for their performance as targets in high-energy laser experiments. The results indicated that the incorporation of chlorinated acrylates significantly improved the energy deposition uniformity during laser interactions, making them suitable candidates for advanced fusion research .

Case Study 2: Antimicrobial Coatings

A series of experiments were conducted to evaluate the antimicrobial efficacy of PCPA-containing coatings. The biocidal activity was measured against several bacterial strains, demonstrating that even low concentrations of PCPA could effectively inhibit growth, suggesting its potential use in hospital settings to reduce infection rates .

Chemical Reactions Analysis

Key Characterization Data

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 191°C (anhydrous) | |

| IR Absorption Bands | 1686 cm (C=N stretch) | |

| δ 5.8–6.4 ppm (acrylate protons) | ||

| ES-MS | m/z 346.8 ([M+H]) |

Copolymerization Reactions

PCPA undergoes radical copolymerization with crosslinkers such as pentaerythritol tetraacrylate (PETRA) to form polymeric foams.

Copolymerization Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Initiator | AIBN (azobisisobutyronitrile) | |

| Solvent | Supercritical CO | |

| Foam Density | 0.05–0.15 g/cm | |

| Chlorine Distribution | Uniform via covalent bonding |

The resulting foams exhibit thermal stability up to 250°C and flame-retardant properties due to chlorine content .

Photopolymerization and Radical Initiation

PCPA self-initiates polymerization under UV irradiation (254–308 nm) via homolytic cleavage of C–Cl bonds, generating chlorine and tetrachlorophenyl radicals .

Photolysis Mechanism

-

Quantum Yield : 0.12–0.18 for brominated analogs (indicative for PCPA) .

-

Oxygen Sensitivity : Reduced due to chlorine radical stability .

Nucleophilic Substitution Reactions

The pentafluorophenyl ester group in analogous polymers (e.g., polyPFPA) reacts with amines or alcohols, suggesting PCPA may exhibit similar reactivity .

Reactivity Comparison

| Nucleophile | Reaction Type | Product | Conditions | Source |

|---|---|---|---|---|

| Primary Amines | Amidation | Polyacrylamides | Room temperature | |

| Alcohols | Transesterification | Polyacrylate derivatives | DMAP/DMF, 60°C |

Environmental Degradation

PCPA is susceptible to photolytic and microbial degradation:

-

Photolysis : Sunlight exposure cleaves C–Cl bonds, yielding lower chlorinated phenols and CO .

-

Microbial Breakdown : Enhanced by high pH and organic matter (half-life: 7–14 days in soil) .

Toxicological Considerations

While PCPA itself lacks direct toxicity data, its precursor (PCP) is classified as a likely human carcinogen . Residual polychlorinated dibenzodioxins (PCDDs) in technical-grade PCP pose additional risks .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Copolymerization

PCPA’s copolymerization behavior differs significantly from other acrylates. Key comparisons include:

| Comonomer | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Glass Transition (Tg) |

|---|---|---|---|

| Vinyl Acetate | 1.44 | 0.039 | Between PCPA and poly(vinyl acetate) |

| Ethyl Acrylate | 0.21 | 0.88 | Between PCPA and poly(ethyl acrylate) |

- Vinyl Acetate : PCPA is more reactive (r₁ > 1), leading to faster incorporation into copolymers. However, vinyl acetate’s low reactivity (r₂ ≈ 0) limits alternating copolymer formation .

- Ethyl Acrylate : Ethyl acrylate’s higher reactivity (r₂ = 0.88) results in copolymers with alternating sequences. PCPA’s lower reactivity (r₁ = 0.21) suggests it is less favored in this system .

Chlorine Content and Distribution

PCPA-based foams outperform other chlorination strategies:

| Chlorination Method | Cl Distribution | Foam Integrity | Application Suitability |

|---|---|---|---|

| PCPA (Chemical Bonding) | Uniform | High | Laser targets, ICF |

| Salt Addition + Freeze-Dry | Heterogeneous | Moderate | Limited diagnostic use |

| Ion-Exchange Resins | Surface-localized | Low | Non-specialized |

- PCPA-derived foams (monomers 5a and 5b) retain ~20% chlorine via covalent bonds, ensuring structural stability. In contrast, monomer 5c exhibits negligible chlorine due to oligomerization and subsequent washing during solvent exchange .

Biocidal Efficacy

While PCPA copolymers retard microbial growth (e.g., Aspergillus sp., Pseudomonas sp.), they lack a zone of inhibition in agar tests. This contrasts with free pentachlorophenol, which migrates into agar and inhibits microbial growth. The covalent bonding of chlorine in PCPA prevents leaching, making it suitable for durable coatings .

Gelation and Structural Stability

- Gelation Speed: Monomer 5c forms gels fastest but loses chlorine during processing, highlighting a trade-off between reactivity and functionality .

- Supercritical CO₂ Drying: Eliminates capillary forces, preserving pore structure. Methanol/CO₂ exchange under supercritical conditions (304 K, 7.4 MPa) prevents collapse, unlike conventional drying .

Preparation Methods

Condensation Reaction Using N,N’-Dicyclohexylcarbodiimide (DCC)

The most widely documented method for synthesizing this compound involves a condensation reaction between acrylic acid and pentachlorophenol mediated by N,N’-dicyclohexylcarbodiimide (DCC). This approach, pioneered by Wang et al., achieves yields of 70–78% under mild conditions.

Procedure :

- Intermediate Formation : DCC reacts with pentachlorophenol in ethyl acetate at 0°C to form a crystalline isourea derivative. Infrared (IR) spectroscopy confirms the disappearance of the carbodiimide group (2118 cm⁻¹) and the emergence of a C=N stretch (1686 cm⁻¹), indicative of intermediate formation.

- Esterification : The intermediate undergoes nucleophilic attack by acrylic acid, yielding this compound. The reaction proceeds at room temperature, with purification via recrystallization.

Key Data :

Advantages :

- High selectivity with minimal side products.

- Scalable for industrial applications.

Direct Esterification via Acryloyl Chloride

An alternative route employs acryloyl chloride and pentachlorophenol in the presence of a base, such as triethylamine. While this method is less documented for this compound, analogous syntheses (e.g., pentafluorophenyl acrylate) provide a validated framework.

Procedure :

- Base Activation : Pentachlorophenol is dissolved in dichloromethane (DCM) and treated with triethylamine at 0°C to deprotonate the phenolic hydroxyl group.

- Acylation : Acryloyl chloride is added dropwise, forming the acrylate ester via nucleophilic acyl substitution.

Key Data :

- Yield : ~70% (extrapolated from pentafluorophenyl acrylate synthesis).

- Purification : Flash chromatography using petroleum ether.

Challenges :

Precursor Synthesis: Industrial-Scale Production of Pentachlorophenol

Pentachlorophenol, a critical precursor, is synthesized via hydrolysis of hexachlorobenzene under alkaline conditions. The Smith-Livak patent outlines an optimized process using methyl alcohol and sodium hydroxide.

Procedure :

- Reaction Conditions : Hexachlorobenzene (1 mol) reacts with 2.25–2.75 mol of NaOH in 5–15% methyl alcohol at 130–140°C.

- Workup : Distillation removes methyl alcohol, followed by aqueous dissolution, acidification, and filtration to isolate pentachlorophenol.

Key Data :

Comparative Analysis of Synthesis Methods

| Method | Yield | Purity | Complexity | Industrial Viability |

|---|---|---|---|---|

| DCC-Mediated Condensation | 70–78% | High | Moderate | High |

| Acryloyl Chloride Route | ~70% | Moderate | Low | Moderate |

| Hexachlorobenzene Hydrolysis | >95% | High | High | Very High |

Insights :

- The DCC method excels in laboratory settings due to its reproducibility.

- Industrial applications favor the hexachlorobenzene hydrolysis route for precursor synthesis, despite multi-step complexity.

Structural and Functional Characterization

Spectroscopic Validation

- IR Spectroscopy : Absence of N=C=N stretches (2118 cm⁻¹) confirms complete conversion to the isourea intermediate.

- ¹H NMR : Acrylate protons (δ 5.8–6.8 ppm) and aromatic chlorine shifts validate the product.

- Elemental Analysis : Chlorine distribution in foams (14.98–16.62 wt%) aligns with theoretical models.

Q & A

Q. What criteria determine the inclusion of epidemiological data in meta-analyses of occupational exposure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.